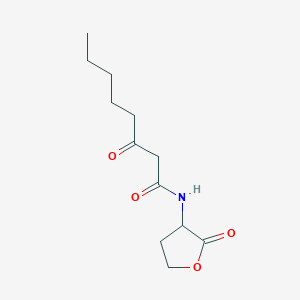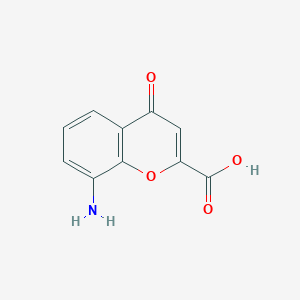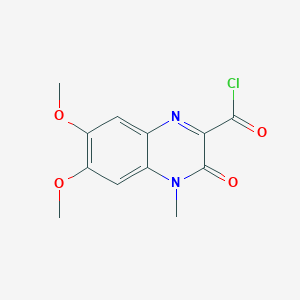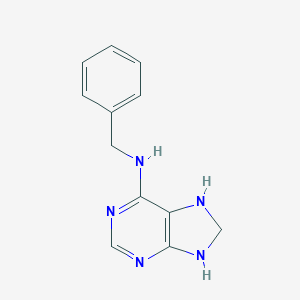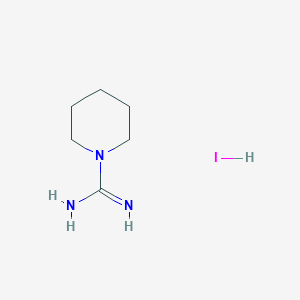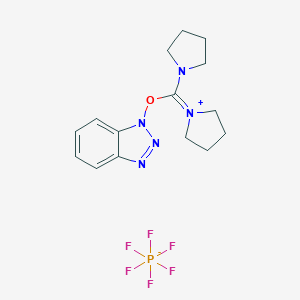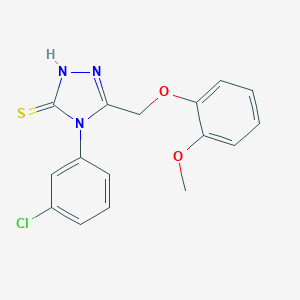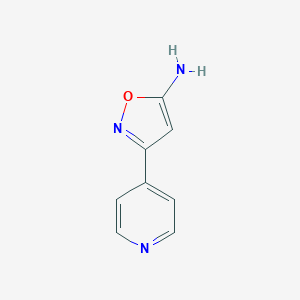
2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is a chemical compound that combines a thioether group with an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) typically involves the reaction of 4-chlorothiophenol with acetic acid derivatives and oxazolidineethanol. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the oxazolidine ring or the thioether group.
Substitution: Halogen substitution reactions can occur on the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation agents such as chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified oxazolidine rings and thioether groups.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may be used in the study of enzyme interactions and as a probe for understanding biochemical pathways involving thioether and oxazolidine groups.
Medicine
In medicine, ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) could be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with target proteins, while the oxazolidine ring can interact with specific binding sites, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen heterocycles and exhibit diverse biological activities.
Oxadiazoles: Similar to oxazolidines, these compounds are used in medicinal chemistry for their pharmacological properties.
Thiadiazoles: These compounds share structural similarities and are known for their wide range of applications in drug discovery.
Uniqueness
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is unique due to its combination of a thioether group and an oxazolidine ring, which provides distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
105892-13-5 |
|---|---|
Molekularformel |
C13H18ClNO4S |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H7ClO2S.C5H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;7-3-1-6-2-4-8-5-6/h1-4H,5H2,(H,10,11);7H,1-5H2 |
InChI-Schlüssel |
XJQIJANVRFEVNS-UHFFFAOYSA-N |
SMILES |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Kanonische SMILES |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Key on ui other cas no. |
105892-13-5 |
Synonyme |
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



